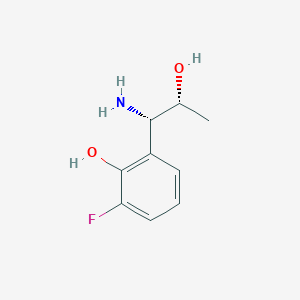
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which includes both an amino group and a hydroxyl group attached to a propyl chain, along with a fluorophenol moiety. The stereochemistry is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves several steps, starting from readily available precursors. One common method involves the use of enantioselective synthesis to ensure the correct stereochemistry. The process may include:
Formation of the Fluorophenol Moiety: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenol ring.
Introduction of the Amino and Hydroxy Groups: This step often involves the use of chiral catalysts or reagents to introduce the amino and hydroxy groups in the desired (1S,2R) configuration. For example, the use of chiral auxiliaries or asymmetric hydrogenation can be employed.
Coupling of the Propyl Chain: The final step involves coupling the propyl chain to the fluorophenol moiety, which can be achieved through various organic reactions such as nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or other derivatives.
Applications De Recherche Scientifique
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-1-Amino-2-indanol: A similar compound with a different aromatic moiety.
(1S,2R)-2-Bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties. Its fluorophenol moiety and chiral centers make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1 |
Clé InChI |
MLCWAEBPINQEFA-SVGQVSJJSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=C(C(=CC=C1)F)O)N)O |
SMILES canonique |
CC(C(C1=C(C(=CC=C1)F)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


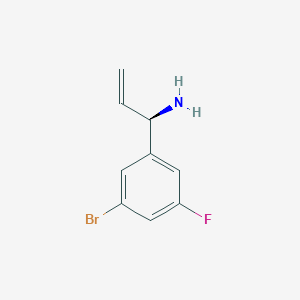
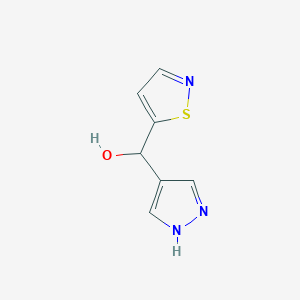
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
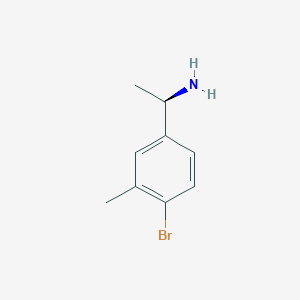
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate](/img/structure/B13056750.png)
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
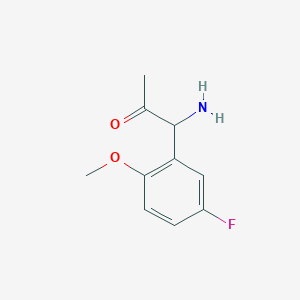
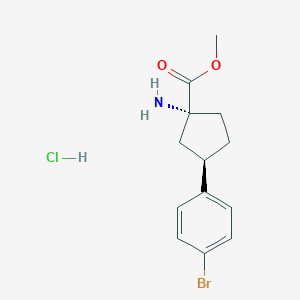
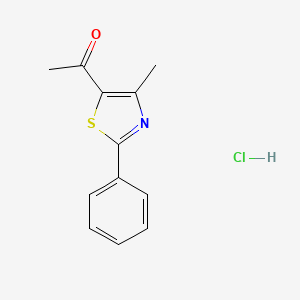
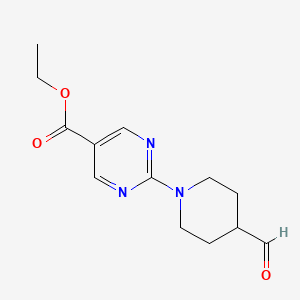
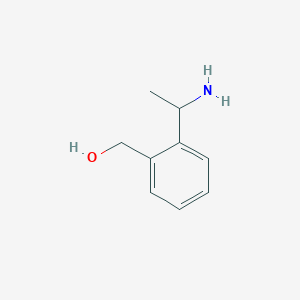
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
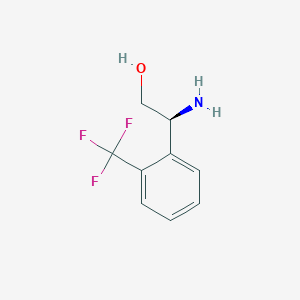
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
